molecular formula C9H11N3O5S B14822091 N-(5-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide

Cat. No.: B14822091
M. Wt: 273.27 g/mol
InChI Key: VIAHSBONVXZHAS-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine

Industrial Production Methods

Industrial production methods for N-(5-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

    Reduction: The major product formed is N-(5-Cyclopropoxy-6-aminopyridin-3-YL)methanesulfonamide.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-(5-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The cyclopropoxy group and methanesulfonamide group contribute to the compound’s overall chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide is unique due to the specific positioning of the cyclopropoxy and nitro groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

N-(5-cyclopropyloxy-6-nitropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11N3O5S/c1-18(15,16)11-6-4-8(17-7-2-3-7)9(10-5-6)12(13)14/h4-5,7,11H,2-3H2,1H3

InChI Key

VIAHSBONVXZHAS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(N=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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